Bismuth(III) methanesulfonate

Catalog No.
S768287
CAS No.
82617-81-0
M.F
CH4BiO3S
M. Wt
305.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bismuth(III) methanesulfonate

CAS Number

82617-81-0

Product Name

Bismuth(III) methanesulfonate

IUPAC Name

bismuth;methanesulfonate

Molecular Formula

CH4BiO3S

Molecular Weight

305.09 g/mol

InChI

InChI=1S/CH4O3S.Bi/c1-5(2,3)4;/h1H3,(H,2,3,4);

InChI Key

WPPUCTIKGPEUQQ-UHFFFAOYSA-N

SMILES

CS(=O)(=O)[O-].CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Bi+3]

Canonical SMILES

CS(=O)(=O)O.[Bi]

Organic Reactions Catalyst:

Studies have shown promise for Bismuth(III) methanesulfonate as a catalyst in various organic reactions. Its Lewis acidity allows it to activate substrates and promote reactions like Friedel-Crafts acylation and alkylation reactions. Research suggests it can be a reusable and efficient catalyst for these processes [].

Precursor for Functional Materials:

Bismuth(III) methanesulfonate's structure makes it a valuable precursor for the synthesis of functional materials. By incorporating it into specific reaction pathways, scientists can create materials with desired properties, such as photocatalytic activity or specific conductivity [].

Antimicrobial Properties:

Recent research suggests Bismuth(III) methanesulfonate may possess antimicrobial properties. Studies have shown it to be effective against certain bacterial strains, potentially offering new avenues for development in the field of antibiotics [].

Bismuth(III) methanesulfonate is an organometallic compound characterized by the presence of bismuth in a +3 oxidation state, coordinated with methanesulfonate ligands. Its molecular formula is C2H7O3SBi\text{C}_2\text{H}_7\text{O}_3\text{S}\text{Bi}, and it is known for its unique properties that make it useful in various

  • Biocompatibility: The methanesulfonate groups might contribute to the biocompatibility by reducing the reactivity of the bismuth cation, making it less likely to interact with biological molecules and cause harm [].
  • Antimicrobial activity: Studies suggest Bi(III) methanesulfonate might possess antimicrobial properties. The exact mechanism remains unclear, but it could involve disruption of bacterial membranes or interference with their metabolism [].
, particularly as a catalyst in organic transformations. For instance, it can facilitate the oxidation of sulfides to sulfoxides and the cycloaddition of various substrates under mild conditions. Its reactivity can be attributed to the electrophilic nature of the bismuth center, which can coordinate with nucleophiles and promote various reaction pathways

Bismuth(III) methanesulfonate finds applications across various fields:

  • Catalysis: It serves as an effective catalyst in organic synthesis, particularly in oxidation and coupling reactions.
  • Pharmaceuticals: Due to its biological activity, it has potential applications in drug development, particularly for gastrointestinal disorders.
  • Material Science: It can be used to modify surfaces or create composites with specific properties due to its unique chemical characteristics.

The biological activity of bismuth(III) methanesulfonate has been explored primarily for its potential therapeutic applications. Bismuth compounds are known for their antimicrobial properties, particularly against Helicobacter pylori, which is implicated in gastric ulcers. The mechanism often involves disruption of bacterial cell walls and interference with metabolic processes . Additionally, bismuth compounds have been studied for their anti-inflammatory effects, making them candidates for further research in medicinal chemistry.

Bismuth(III) methanesulfonate can be synthesized through several methods:

  • Direct Reaction: One common method involves reacting bismuth oxide with methanesulfonic acid. The reaction typically requires heating to facilitate complete dissolution and formation of the salt:
    Bi2O3+6CH3SO3H2Bi CH3SO3)3+3H2O\text{Bi}_2\text{O}_3+6\text{CH}_3\text{SO}_3\text{H}\rightarrow 2\text{Bi CH}_3\text{SO}_3)_3+3\text{H}_2\text{O}
  • Solvent-Assisted Methods: Solvent systems like water or ethanol can be used to enhance the solubility of reactants and improve yield during synthesis .

Studies on the interactions of bismuth(III) methanesulfonate with other compounds have revealed its ability to form stable complexes with various ligands. These interactions are crucial for understanding its catalytic mechanisms and enhancing its efficacy in synthetic applications. For instance, research has shown that altering the substituents on ligands can significantly influence the reactivity of bismuth(III) complexes .

Bismuth(III) methanesulfonate shares similarities with other bismuth-containing compounds but exhibits unique properties that distinguish it from them.

Compound NameMolecular FormulaKey Features
Bismuth(III) triflateC3F9O6Bi\text{C}_3\text{F}_9\text{O}_6\text{Bi}Strong electrophilic catalyst for various reactions
Bismuth(III) nitrateBi NO3)3\text{Bi NO}_3)_3Commonly used in organic synthesis; less soluble than methanesulfonate
Bismuth(III) acetateC4H6BiO4\text{C}_4\text{H}_6\text{BiO}_4Used as a catalyst; less effective than methanesulfonate in certain reactions
Bismuth(III) chlorideBiCl3\text{BiCl}_3More reactive but less selective compared to methanesulfonate

Uniqueness

Bismuth(III) methanesulfonate's solubility in polar solvents and its ability to facilitate a wide range of organic transformations make it particularly valuable compared to other bismuth compounds. Its mild reaction conditions and effectiveness in catalyzing oxidation reactions further enhance its appeal in synthetic organic chemistry.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

304.96851 g/mol

Monoisotopic Mass

304.96851 g/mol

Heavy Atom Count

6

Other CAS

82617-81-0

Dates

Modify: 2023-08-15

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